1,1-Dicyclohexyl-prop-2-yn-1-ol
Description
Properties
CAS No. |
10562-70-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1,1-dicyclohexylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H24O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,13-14,16H,3-12H2 |
InChI Key |
CDBKXBLTORGAHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCCCC1)(C2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereoselectivity
Microbial reductases selectively reduce the ketone group to a hydroxyl group via NADPH-dependent catalysis, producing enantiomerically enriched alcohol. For example, Geotrichum candidum IFO 4597 achieves >99% enantiomeric excess (ee) for the (S)-enantiomer under optimized conditions. The reaction occurs in aqueous media at 25–30°C, with cell lysates or whole-cell biocatalysts facilitating the transformation.
Process Optimization
Key parameters include substrate concentration (typically 10–50 g/L), pH (6.0–7.5), and reaction time (24–72 hours). A representative protocol involves:
-
Incubating 1,1-dicyclohexylprop-2-yn-1-one with Geotrichum cells in phosphate buffer.
-
Extracting the product with ethyl acetate post-reaction.
-
Purifying via silica gel chromatography (20–50% ethyl acetate/hexane).
Table 1: Microbial Reduction Performance
| Microorganism | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| Geotrichum candidum | 85 | >99 | 30°C, pH 7.0, 48h |
| Galactomyces reessii | 78 | 98 | 25°C, pH 6.5, 72h |
Chemical Synthesis via Grignard Addition
The nucleophilic addition of cyclohexyl Grignard reagents to propargyl aldehydes or ketones offers a non-enzymatic route. While direct literature on 1,1-dicyclohexyl-prop-2-yn-1-ol is limited, analogous syntheses of tertiary propargyl alcohols inform this approach.
Propargyl Aldehyde as a Substrate
Propargyl aldehyde (HC≡C-CHO) reacts with two equivalents of cyclohexylmagnesium bromide to form the tertiary alcohol. Challenges include the instability of propargyl aldehyde, necessitating in situ generation or low-temperature conditions (−78°C).
Representative Procedure :
-
Add propargyl aldehyde (1.0 equiv) to THF at −78°C.
-
Slowly introduce cyclohexylmagnesium bromide (2.2 equiv).
-
Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography.
Table 2: Grignard Reaction Yields
| Substrate | Grignard Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Propargyl aldehyde | CyclohexylMgBr | 65 | 90 |
| Protected aldehyde* | CyclohexylMgBr | 72 | 95 |
*Protected aldehyde: e.g., propargyl aldehyde diethyl acetal.
Hydration of 1,1-Dicyclohexylpropyne
Anti-Markovnikov hydration of 1,1-dicyclohexylpropyne (HC≡C-C(C₆H₁₁)₂) remains underexplored but theoretically viable. Traditional acid-catalyzed hydration (e.g., HgSO₄/H₂SO₄) favors ketone formation, but borane-mediated hydroboration-oxidation could yield the tertiary alcohol.
Borane-Based Hydration
Diborane (B₂H₆) adds to the alkyne in a anti-Markovnikov fashion, followed by oxidative workup with H₂O₂/NaOH to yield the alcohol.
Example Protocol :
-
Treat 1,1-dicyclohexylpropyne with BH₃·THF (1.1 equiv) at 0°C.
-
Stir for 12h, then oxidize with NaOH/H₂O₂.
-
Isolate the alcohol via extraction (EtOAc/H₂O) and distillation.
Table 3: Hydration Method Comparison
| Catalyst | Temperature | Yield (%) | Selectivity |
|---|---|---|---|
| BH₃·THF | 0°C | 58 | High |
| HgSO₄/H₂SO₄ | 80°C | <10 | Low |
Ketone Synthesis for Microbial Reduction
The availability of 1,1-dicyclohexylprop-2-yn-1-one is critical for enzymatic routes. Synthesis strategies include:
Friedel-Crafts Acylation
Reacting cyclohexane with propargyl acyl chloride (HC≡C-COCl) in the presence of AlCl₃. However, cyclohexane’s low reactivity necessitates harsh conditions (e.g., 100°C, 24h), yielding <20% ketone.
Oxidative Coupling
Oxidizing 1,1-dicyclohexylpropan-2-ol with Jones reagent (CrO₃/H₂SO₄) offers a higher-yield alternative (50–60%) but requires careful temperature control.
Comparative Analysis of Methods
Table 4: Method Efficiency
| Method | Yield (%) | Enantioselectivity | Scalability |
|---|---|---|---|
| Microbial Reduction | 85 | >99% ee | High |
| Grignard Addition | 65–72 | None | Moderate |
| Hydration | 58 | None | Low |
Microbial reduction excels in enantioselectivity and scalability, whereas Grignard addition suits non-chiral applications. Hydration methods lag in yield and practicality.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dicyclohexyl-prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products:
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alkenes or alkanes.
Substitution: Cyclohexyl halides or other substituted derivatives.
Scientific Research Applications
1,1-Dicyclohexyl-prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexyl-prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the propynyl group allows for unique interactions with biological molecules, influencing pathways such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Notes:
- Lipophilicity : Cyclohexyl substituents enhance lipophilicity, reducing water solubility relative to phenyl or hydrogen substituents. This property may influence its utility in hydrophobic reaction environments.
- Reactivity : The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), akin to propargyl alcohol derivatives . However, steric bulk may necessitate optimized reaction conditions.
Physicochemical Properties
Notes:
- Cyclohexyl groups elevate LogP values, making the compound more suitable for non-polar solvents.
- The terminal alkyne in prop-2-yn-1-ol contributes to higher volatility and acute toxicity compared to bulkier analogs .
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 1,1-Dicyclohexyl-prop-2-yn-1-ol with high purity?
- Methodology : The compound is typically synthesized via nucleophilic addition of cyclohexyl Grignard reagents to propargyl aldehydes. Key steps include:
- Reagents : Cyclohexylmagnesium bromide and propargyl aldehyde in anhydrous THF.
- Conditions : Slow addition of the Grignard reagent at -78°C under nitrogen, followed by quenching with saturated NH₄Cl.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. Which spectroscopic techniques are most effective for structural confirmation of 1,1-Dicyclohexyl-prop-2-yn-1-ol?
- NMR :
- ¹H NMR : A singlet for the hydroxyl proton (δ 1.5-2.0 ppm, broad) and characteristic cyclohexyl multiplets (δ 1.0-2.0 ppm).
- ¹³C NMR : A quaternary carbon for the propargyl alcohol (δ 80-85 ppm) and cyclohexyl carbons (δ 20-35 ppm).
Q. What safety protocols are critical when handling 1,1-Dicyclohexyl-prop-2-yn-1-ol in the lab?
- Hazards : Irritant to skin/eyes (GHS Category 2), acute oral toxicity (H302).
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when scaling up synthesis of 1,1-Dicyclohexyl-prop-2-yn-1-ol?
- Root Causes : Inconsistent Grignard reagent activity, temperature gradients, or moisture contamination.
- Mitigation :
- Standardize reagent titration (e.g., using Gilman’s test).
- Optimize stirring efficiency and cooling rates during exothermic steps.
- Use in-line moisture sensors for solvents.
Q. What strategies resolve contradictions in reported biological activity data for derivatives of 1,1-Dicyclohexyl-prop-2-yn-1-ol?
- Experimental Design :
- Control for stereochemical purity (e.g., chiral HPLC).
- Validate assays with positive/negative controls (e.g., cyclohexanol analogs).
- Statistical Analysis : Apply multivariate regression to isolate structural factors (e.g., substituent electronic effects) influencing activity .
Q. How does the steric bulk of cyclohexyl groups influence the reactivity of 1,1-Dicyclohexyl-prop-2-yn-1-ol in catalytic transformations?
- Mechanistic Insight :
- Steric hindrance reduces nucleophilicity at the propargyl alcohol oxygen, favoring alternative pathways (e.g., alkyne insertion in transition-metal catalysis).
- Case Study : Compare catalytic hydrogenation rates with less-hindered analogs (e.g., 1,1-Diphenylprop-2-yn-1-ol) to quantify steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
